1-(4-Chloro-2-trifluoromethylphenyl)-2,2,2-trifluoro-ethanone
Description
1-(4-Chloro-2-trifluoromethylphenyl)-2,2,2-trifluoro-ethanone is a fluorinated aromatic ketone characterized by a phenyl ring substituted with a chlorine atom at the para position (C4) and a trifluoromethyl (-CF₃) group at the ortho position (C2). The trifluoroethanone moiety (-COCF₃) enhances electrophilicity and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
1-[4-chloro-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF6O/c10-4-1-2-5(7(17)9(14,15)16)6(3-4)8(11,12)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUJURJHILEUOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-trifluoromethylphenyl)-2,2,2-trifluoro-ethanone typically involves the reaction of 4-chloro-2-trifluoromethylphenyl isocyanate with appropriate reagents under controlled conditions. One common method includes the use of nonchlorinated organic solvents and maintaining reaction temperatures between 20°C to 60°C .
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-2-trifluoromethylphenyl)-2,2,2-trifluoro-ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to convert the ethanone moiety to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Chloro-2-trifluoromethylphenyl)-2,2,2-trifluoro-ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its pharmacological properties, particularly in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-trifluoromethylphenyl)-2,2,2-trifluoro-ethanone involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites, thereby disrupting normal biochemical pathways .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Trends
- Synthetic Methods: Palladium-catalyzed cross-coupling (e.g., with 2-nitroaniline) and Claisen-Schmidt condensations are common for trifluoroethanone derivatives .
- Structure-Activity Relationships : Ortho-substituted -CF₃ groups enhance steric hindrance, reducing reaction rates but improving metabolic stability in pharmaceuticals.
- Toxicity : Halogenated derivatives like Fluxofenim exhibit moderate toxicity (rat LD₅₀: 669 mg/kg), necessitating careful handling .
Biological Activity
1-(4-Chloro-2-trifluoromethylphenyl)-2,2,2-trifluoro-ethanone, also known by its CAS number 86520-34-5, is a fluorinated compound with significant biological implications. This article explores its biological activity, including toxicity, pharmacokinetics, and potential therapeutic applications based on available research findings.
- Molecular Formula : C₉H₆ClF₃O
- Molecular Weight : 222.59 g/mol
- Physical State : Solid at room temperature
- Storage Conditions : Sealed in dry conditions at room temperature
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its toxicity and potential effects on human health. The following sections summarize key findings related to its pharmacodynamics and toxicological profiles.
Acute Toxicity
In acute toxicity studies, the compound exhibited varied effects depending on the dosage and route of administration. For instance:
- Inhalation Exposure : High doses resulted in significant adverse effects on the reproductive system, including altered sperm motility and count in animal models .
- Oral Administration : Studies indicated that doses up to 45 mg/kg did not affect fertility but did show signs of hepatotoxicity at higher doses .
Chronic Toxicity
Chronic exposure studies have revealed several concerning effects:
- Hepatotoxicity : Increased liver weights and hepatocellular hypertrophy were noted at doses as low as 250 ppm in male rats .
- Nephrotoxicity : Dose-dependent nephropathy was observed in male rats starting from doses of 50 mg/kg bw/day .
Carcinogenic Potential
The carcinogenic potential remains uncertain with limited mechanistic data available. However, increased incidences of hepatocellular carcinoma have been reported in long-term studies involving mice .
Absorption and Distribution
Research indicates that following oral administration, a significant portion (62–82%) of the compound is rapidly exhaled un-metabolized, while about 16–18% is excreted through urine and feces . The distribution profile shows that the highest concentrations are found in adipose tissue, followed by lungs and liver.
Metabolism
Metabolic studies have shown that the compound undergoes phase II metabolism primarily through glucuronidation and sulfation pathways. Metabolites include dihydroxy derivatives and mercapturic acid conjugates .
Case Study 1: Reproductive Toxicity
A study involving repeated inhalation exposure found that male rats exhibited significant changes in reproductive parameters after exposure to high concentrations of the compound. Notably, sperm count decreased significantly at higher exposure levels (7.4 mg/L) compared to controls .
Case Study 2: Hepatotoxicity Assessment
In a chronic study assessing liver function, increases in serum alanine aminotransferase (ALT) levels were observed alongside histopathological changes indicative of liver damage at doses exceeding 250 ppm .
Summary Table of Biological Effects
| Effect Type | Route of Administration | Dose Range (mg/kg) | Observed Effects |
|---|---|---|---|
| Acute Toxicity | Inhalation | High | Reproductive impairment |
| Chronic Toxicity | Oral | ≥50 | Hepatocellular hypertrophy, nephropathy |
| Carcinogenicity | Long-term Inhalation | Not specified | Increased liver tumors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
